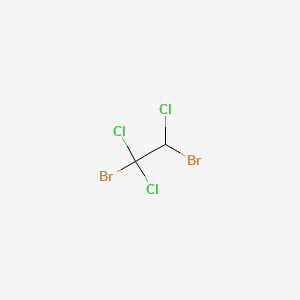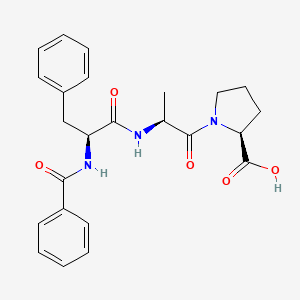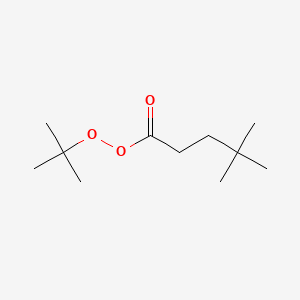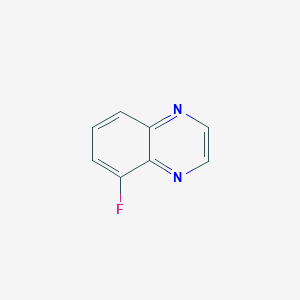
5-Fluoroquinoxaline
Vue d'ensemble
Description
5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is 5-fluoroquinoxaline .
Synthesis Analysis
The synthesis of 5-Fluoroquinoxaline and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes 5-Fluoroquinoxaline, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoxaline consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound isInChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H . Physical And Chemical Properties Analysis
5-Fluoroquinoxaline is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique
Pharmaceuticals: Antimicrobial Agents
5-Fluoroquinoxaline has been identified as a core structure in the development of new antimicrobial agents. Its incorporation into pharmaceutical compounds can enhance their efficacy against a range of pathogenic bacteria and fungi. The fluoro group on the quinoxaline ring can influence the molecule’s interaction with bacterial enzymes, potentially leading to improved inhibition of bacterial growth and survival .
Organic Electronics: Electroluminescent Materials
The electronic properties of 5-Fluoroquinoxaline make it a candidate for use in organic light-emitting diodes (OLEDs). The compound can serve as an electron-transporting layer or as part of the emissive layer in OLED structures, contributing to the efficiency and stability of these devices .
Dye Synthesis: Fluorescent Dyes
In dye synthesis, 5-Fluoroquinoxaline can be utilized to create fluorescent dyes. These dyes have applications in bioimaging and diagnostics, where they can be used to label proteins, nucleic acids, or other biological molecules for visualization under a fluorescence microscope .
Cancer Research: Antitumor Agents
Research has shown that quinoxaline derivatives, including those with a fluoro substituent, exhibit promising antitumor activity. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for proliferation and survival .
Agricultural Chemistry: Plant Virus Inhibitors
5-Fluoroquinoxaline derivatives have been explored as inhibitors of plant viruses, offering a potential tool for protecting crops from viral infections. The compound’s ability to interfere with viral replication could be harnessed to enhance plant resistance to disease .
Green Chemistry: Synthesis Methodologies
The synthesis of 5-Fluoroquinoxaline itself is subject to research within the field of green chemistry. Scientists are developing more sustainable and cost-effective methods to produce this compound, minimizing the environmental impact and reducing the reliance on hazardous reagents .
Safety and Hazards
Orientations Futures
Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .
Mécanisme D'action
Target of Action
5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 5-Fluoroquinoxaline disrupts these essential processes, leading to bacterial cell death .
Mode of Action
5-Fluoroquinoxaline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoroquinoxaline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, 5-Fluoroquinoxaline prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .
Result of Action
The primary result of 5-Fluoroquinoxaline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, 5-Fluoroquinoxaline causes bacterial cell death, thereby helping to clear bacterial infections .
Action Environment
Fluoroquinolones, including 5-Fluoroquinoxaline, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .
Propriétés
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinoxaline | |
CAS RN |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




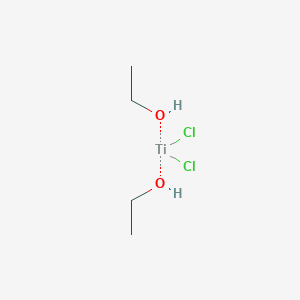
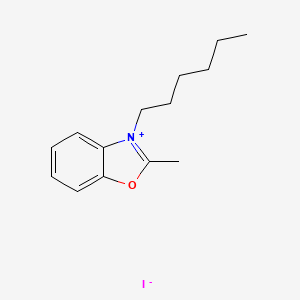


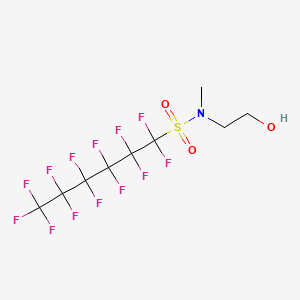
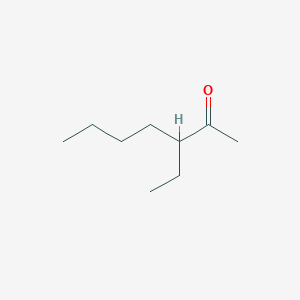
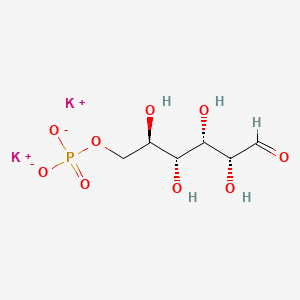

![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)
